

Literature review of 2-Methoxyphenylacetone research

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Compound of Interest

Compound Name: 2-Methoxyphenylacetone

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An In-depth Technical Guide to **2-Methoxyphenylacetone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenylacetone, also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one, is an aromatic ketone that holds significance in various fields of chemical science.^[1] Its molecular structure, featuring a methoxy-substituted phenyl ring attached to an acetone moiety, makes it a versatile precursor and intermediate in organic synthesis.^[1] Historically, synthetic routes to this compound were being reported in the mid-20th century, highlighting its long-standing relevance in chemistry.^[1]

This guide provides a comprehensive technical overview of **2-Methoxyphenylacetone**, designed for professionals in research and development. It delves into the compound's fundamental properties, established synthesis protocols, modern analytical methodologies, and its applications, particularly in pharmaceutical development and forensic science. The document also addresses the critical safety and toxicological aspects to ensure informed and responsible handling.

Chemical and Physical Properties

2-Methoxyphenylacetone is a colorless to light yellow liquid at standard temperature and pressure.^{[1][2]} Its physical and chemical characteristics are well-documented across numerous

chemical databases and are summarized below.

Property	Value	Reference(s)
CAS Number	5211-62-1	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3]
Molecular Weight	164.20 g/mol	[1][4]
IUPAC Name	1-(2-methoxyphenyl)propan-2-one	[1]
Synonyms	o-Methoxyphenylacetone, 2-Methoxybenzyl methyl ketone	[3][5]
Appearance	Colorless to light yellow liquid	[2][6]
Boiling Point	127-130 °C at 10 mmHg	[6][7]
Density	1.054 - 1.067 g/cm ³ at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.5225 - 1.5265	[1][2][7]
Solubility	Soluble in methyl acetate (50 mg/ml); slightly soluble in chloroform and ethyl acetate.	[3][8]
Storage Temperature	2-8°C, sealed in a dry environment	

Molecular Structure and Spectroscopic Profile

The structure of **2-Methoxyphenylacetone** is defined by a benzene ring substituted at the ortho position with a methoxy group (-OCH₃) and adjacent to that, an acetyl group (-CH₂COCH₃).^[1] This arrangement dictates its chemical reactivity and its characteristic spectroscopic fingerprints.

Structural Identifiers:

- SMILES: CC(=O)CC1=CC=CC=C1OC^{[1][3]}

- InChI:InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3[1][3][4]
- InChI Key:GMBFNZCPZFVKAT-UHFFFAOYSA-N[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Methoxyphenylacetone**.

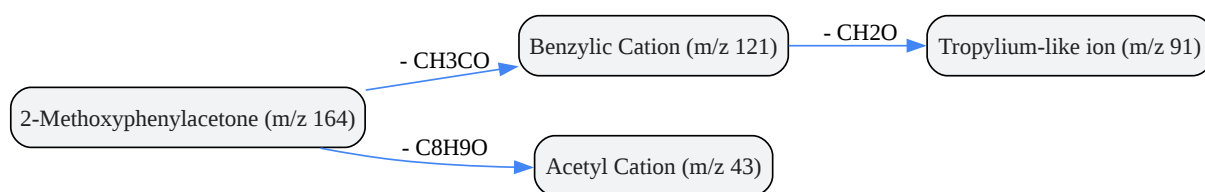
- ^1H NMR: The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons, signals for the aromatic protons on the benzene ring, and a singlet for the methoxy group protons.[9]
- ^{13}C NMR: The carbon NMR spectrum shows distinct resonances for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbons of the acetyl and methoxy groups.[4][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-Methoxyphenylacetone** is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone, typically around 1715 cm^{-1} . Other significant peaks include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[4][12][13][14]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of **2-Methoxyphenylacetone**, especially in forensic and analytical contexts.[15] Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M^+) is observed at m/z 164.[4] The most prominent fragmentation involves the cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of a stable tropylium-like ion.



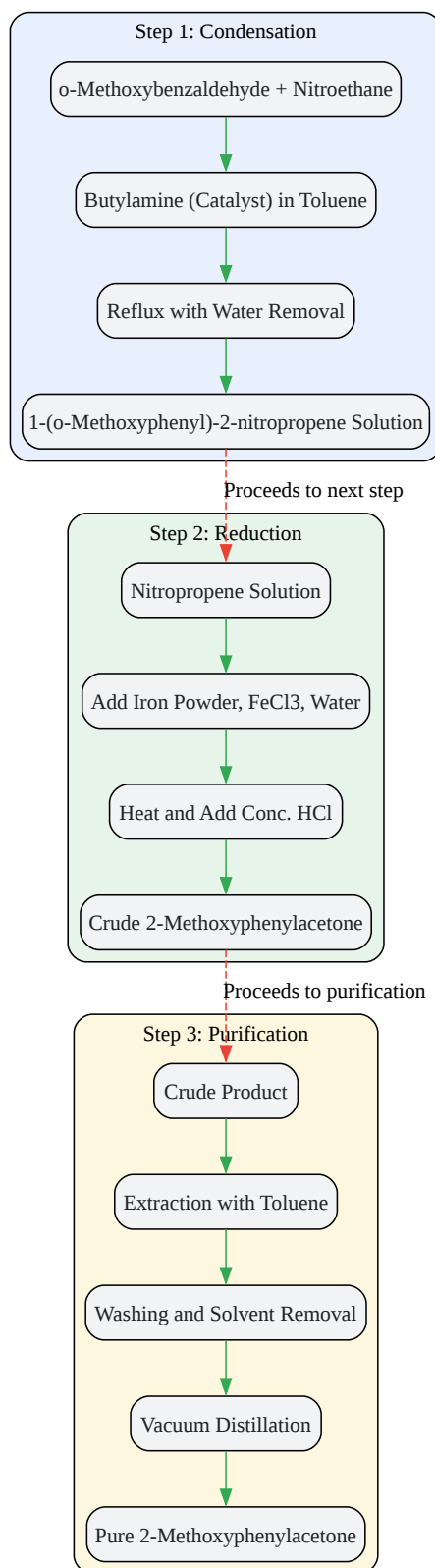
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Caption: Key EI-MS fragmentation pathways for **2-Methoxyphenylacetone**.

Synthesis of 2-Methoxyphenylacetone

Several methods for the synthesis of **2-Methoxyphenylacetone** have been reported in the chemical literature.[16] A well-established and reliable procedure involves the reaction of o-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitro-olefin. This method is detailed in Organic Syntheses.[16]

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **2-Methoxyphenylacetone**.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is provided for informational purposes for qualified researchers and should only be performed in a properly equipped laboratory with all necessary safety precautions.

Part A: 1-(o-Methoxyphenyl)-2-nitropropene

- **Setup:** A 1-liter three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark trap connected to a reflux condenser.
- **Reagents:** Charge the flask with 136 g (1.0 mole) of o-methoxybenzaldehyde, 83 g (1.1 moles) of nitroethane, 20 g of n-butylamine, and 200 ml of toluene.
- **Reaction:** The mixture is heated to reflux with vigorous stirring. The removal of water (azeotropic distillation with toluene) indicates the progress of the condensation reaction. Reflux is continued until no more water separates (approximately 5 hours). The theoretical amount of water is 18 ml.
- **Result:** The resulting toluene solution contains 1-(o-methoxyphenyl)-2-nitropropene and is used directly in the next step without isolation.

Part B: 2-Methoxyphenylacetone

- **Setup:** A 3-liter three-necked, round-bottomed flask is equipped with a high-speed mechanical stirrer, two reflux condensers, and a dropping funnel.
- **Reagents:** The toluene solution from Part A is placed in the flask. Add 500 ml of water, 200 g of powdered iron, and 4 g of ferric chloride.
- **Reaction:** The suspension is vigorously agitated and heated to approximately 75°C. Concentrated hydrochloric acid (360 ml) is then added dropwise over a 2-hour period, maintaining a gentle reflux. Heating and stirring are continued for an additional 30 minutes after the addition is complete.
- **Workup:** After cooling, the layers are separated. The aqueous layer is extracted twice with 100-ml portions of toluene. The combined toluene layers are washed with water.

- Purification: The solvent is removed under reduced pressure. The crude product, an orange liquid, is then purified by vacuum distillation. The fraction boiling at 128–130°C/14 mm Hg is collected.[16]

Causality of Experimental Choices:

- n-Butylamine: Acts as a basic catalyst for the Henry condensation (nitroaldol reaction) between the aldehyde and nitroethane.
- Dean-Stark Trap: Essential for driving the condensation reaction to completion by removing the water formed as a byproduct, thus shifting the equilibrium towards the product.
- Iron/FeCl₃/HCl: This combination constitutes a classic Bechamp reduction system used to reduce the nitro group to an amine, which subsequently hydrolyzes in the acidic aqueous environment to the corresponding ketone. The ferric chloride helps to activate the iron.
- Vacuum Distillation: Necessary for purification because **2-Methoxyphenylacetone** has a high boiling point at atmospheric pressure, and distillation at lower pressure prevents thermal decomposition.

Analytical Methodologies

The accurate identification and quantification of **2-Methoxyphenylacetone** are crucial for quality control in synthesis and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of **2-Methoxyphenylacetone** and its isomers.[15][17]

- Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the gas chromatographic separation. The retention time under specific GC conditions serves as an initial identifier.
- Identification: The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for unambiguous identification, as discussed in Section 2.3. Publicly available spectral libraries, such as those from NIST, can be used for comparison.[4][12]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed, particularly for the analysis of reaction mixtures or for the quantification of the compound in complex matrices.^[18]

- **Method:** A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water is typically used.
- **Detection:** A UV detector is effective, as the aromatic ring of **2-Methoxyphenylacetone** exhibits strong absorbance in the UV region.

Inter-laboratory Validation

It is important to note that while GC-MS is a powerful tool, a comprehensive review of scientific literature indicates a lack of extensive inter-laboratory validation data for the quantification of this specific compound.^[15] Therefore, laboratories developing quantitative methods should perform rigorous single-laboratory validation, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Data from structurally similar compounds, such as phenyl-2-propanone (P2P), can serve as a useful benchmark.^[15]

Applications and Significance

2-Methoxyphenylacetone is not an end-product for consumers but serves as a key building block in several areas.

- **Pharmaceutical Synthesis:** It is a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).^[1] Its derivatives have been investigated for potential biological activities, including as β -adrenergic antagonists.^[1] It is also a precursor for the synthesis of 1-(2-methoxyphenyl)propan-2-amine.
- **Organic Synthesis:** The compound is used as a starting material for synthesizing β -unsaturated aldehydes and other organic structures through reactions like acylation and condensation.^[1]
- **Forensic Science:** **2-Methoxyphenylacetone** is categorized as an analytical reference standard and a known precursor in the clandestine synthesis of ring-substituted

amphetamines.[3][7] As such, its identification in seized materials is of significant interest to law enforcement and forensic laboratories.

- Other Applications: Due to its aromatic properties, it has potential applications in the fragrance industry.[1]

Safety and Toxicology

Comprehensive toxicological data for **2-Methoxyphenylacetone** is limited, and the toxicological properties have not been fully investigated.[2][8] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.

GHS Hazard Information

- Pictogram: GHS07 (Irritant)[4]
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]

Handling and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[2]
- First Aid:
 - Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
- Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

Stability and Reactivity

The compound is stable under normal storage conditions.[2] It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon monoxide and carbon dioxide.[2]

Conclusion

2-Methoxyphenylacetone is a chemically significant compound with established roles in synthetic chemistry and emerging importance in forensic analysis. Its well-defined chemical properties and spectroscopic profile allow for its reliable identification using standard analytical techniques like GC-MS. While established synthesis routes exist, the lack of comprehensive toxicological data necessitates cautious handling and adherence to strict safety protocols. This guide provides researchers and drug development professionals with a foundational understanding of **2-Methoxyphenylacetone**, enabling its safe and effective use in laboratory and industrial settings.

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